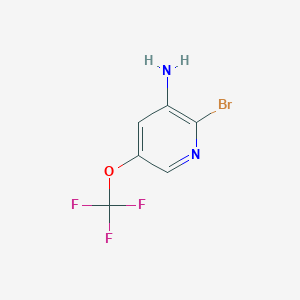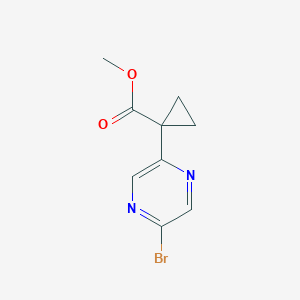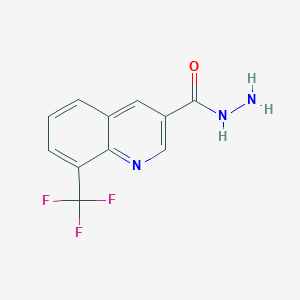![molecular formula C14H14FN3O B11860062 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with a fluoro group and an imidazole ring The imidazole ring is further substituted with a hydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles under mild conditions . The imidazole ring is then functionalized with a hydroxypropyl group through nucleophilic substitution reactions.
The benzonitrile core is prepared separately, often starting from a fluorinated benzene derivative. The final step involves coupling the imidazole derivative with the benzonitrile core using a suitable linker, such as a methylene bridge, under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of substituted benzonitriles with various functional groups replacing the fluoro group.
Applications De Recherche Scientifique
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. The fluoro and nitrile groups can enhance binding affinity and specificity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-[[5-(2-hydroxyethyl)imidazol-1-yl]methyl]benzonitrile
- 3-Fluoro-4-[[5-(4-hydroxybutyl)imidazol-1-yl]methyl]benzonitrile
- 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzamide
Uniqueness
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is unique due to the specific substitution pattern on the benzonitrile core and the presence of both fluoro and hydroxypropyl groups. This combination of functional groups provides a unique set of chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H14FN3O |
|---|---|
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
3-fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C14H14FN3O/c15-14-6-11(7-16)3-4-12(14)9-18-10-17-8-13(18)2-1-5-19/h3-4,6,8,10,19H,1-2,5,9H2 |
Clé InChI |
HISNDKBVNSCFDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)F)CN2C=NC=C2CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)




![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)





![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)


